![molecular formula C29H31N3O3S B2380153 N-[2-[3-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,5-dimethylbenzamide CAS No. 532974-34-8](/img/structure/B2380153.png)
N-[2-[3-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,5-dimethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[2-[3-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,5-dimethylbenzamide is a useful research compound. Its molecular formula is C29H31N3O3S and its molecular weight is 501.65. The purity is usually 95%.
BenchChem offers high-quality N-[2-[3-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,5-dimethylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[2-[3-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,5-dimethylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Radiolabeling and Imaging
- Radiolabeled Angiotensin II Antagonists : The chemical compound [11C]L-159,884, structurally related to N-[2-[3-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,5-dimethylbenzamide, was developed as a radiolabeled nonpeptide angiotensin II antagonist. This radiotracer is useful for imaging AT1 receptors, highlighting its potential in diagnostic applications (Hamill et al., 1996).
Chemical Oxidation and Anticonvulsant Activity
- Chemical Oxidation Studies : The compound D2916, chemically related to the subject compound, underwent oxidation studies. The main oxidized site was identified as the arylmethyl group, leading to derivatives like phthalimide and lactame, which are significant in the context of medicinal chemistry (Adolphe-Pierre et al., 1998).
Cancer Research and Drug Resistance
- Anticancer Agents and Drug Resistance : A study focused on a compound structurally similar to the given compound, revealing its effectiveness in overcoming drug resistance in cancer cells. This suggests the potential use of these compounds in developing new anticancer therapies (Das et al., 2009).
Impurity Identification in Pharmaceuticals
- Impurity Analysis in Drug Manufacturing : Research on Repaglinide, a drug used for treating diabetes, identified several impurities structurally related to the given compound. This type of study is crucial for ensuring the quality and safety of pharmaceuticals (Kancherla et al., 2018).
Antimicrobial and Antioxidant Research
- Antimicrobial and Antioxidant Properties : A study on derivatives of thiazoles, which have structural similarities to the given compound, demonstrated significant antimicrobial and antioxidant activities. This research can guide the development of new drugs with these properties (Wardkhan et al., 2008).
Molecular Studies and Theoretical Research
- Theoretical and Quantum Chemical Studies : A theoretical study on quinoxalines, related to the given compound, explored the relationship between molecular structure and efficiency as corrosion inhibitors. Such studies provide insights into the molecular dynamics of similar compounds (Zarrouk et al., 2014).
properties
IUPAC Name |
N-[2-[3-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,5-dimethylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31N3O3S/c1-4-35-24-11-9-23(10-12-24)31-28(33)19-36-27-18-32(26-8-6-5-7-25(26)27)14-13-30-29(34)22-16-20(2)15-21(3)17-22/h5-12,15-18H,4,13-14,19H2,1-3H3,(H,30,34)(H,31,33) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXISUDHRMJWVMA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC(=CC(=C4)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-[3-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,5-dimethylbenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,4-dimethylphenyl)-2-(3-(4-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2380071.png)
![(4R)-6-Amino-4-[3-(hydroxymethyl)-5-phenylphenyl]-3-methyl-4-propan-2-yl-2H-pyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2380072.png)
![1-{[3-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1H-imidazole](/img/structure/B2380073.png)
![2-Butyl-6-(2-ethoxyphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2380075.png)
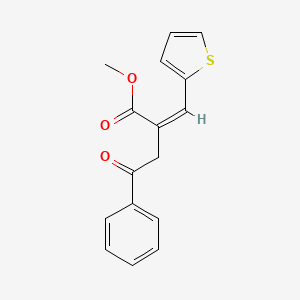


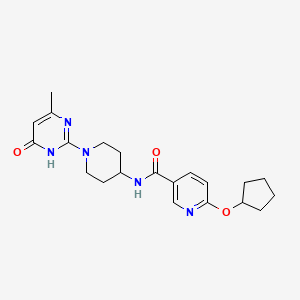
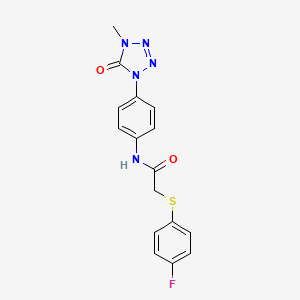
![3-Amino-2-[(3-bromo-2-methylphenyl)methyl]propan-1-ol hydrochloride](/img/structure/B2380087.png)

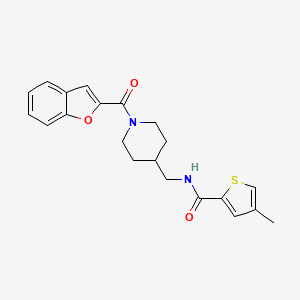
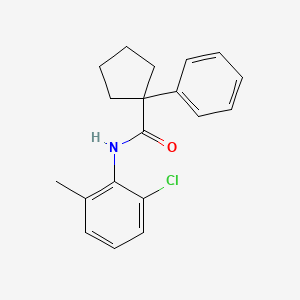
![2-(benzylsulfonyl)-N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2380092.png)